- Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors, ACS Omega, 2020, 5(12), 6781-6791

Cas no 90-16-4 (1,2,3-Benzotriazin-4(3H)-one)

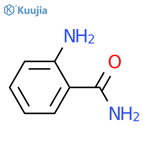

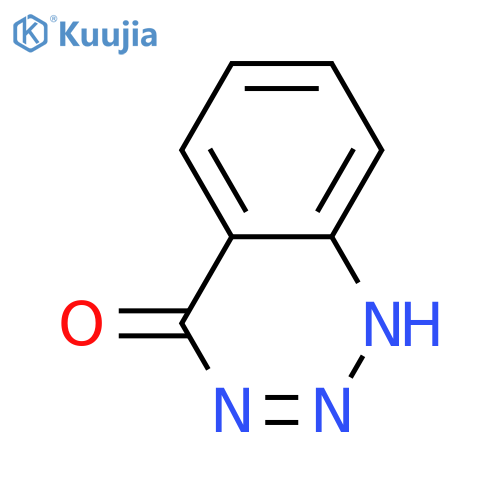

1,2,3-Benzotriazin-4(3H)-one structure

Produktname:1,2,3-Benzotriazin-4(3H)-one

1,2,3-Benzotriazin-4(3H)-one Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 1,2,3-Benzotriazin-4(3H)one

- Benzo-1,2,3-triazin-4(3H)-one

- BenzotriazinHone

- 4-Ketobenzo-1,2,3(3H)-triazine

- 3,4-Dihydro-4-oxo-1,2,3-benzotriazine

- 1,2,3-Benzotriazine-4(3H)-One

- 1,2,3-Benzotriazin-4(1H)-one

- 1,2,3-Benzotriazin-4(3H)-one

- 1H-1,2,3-benzotriazin-4-one

- 4-Ketobenztriazine

- 4-Ketobenzotriazine

- 4-Ketobenz-1,2,3-triazine

- Benzazimidone

- NSC 13563

- NSC 20121

- Benzazimide

- 1,2,3-Benzotriazin-4-ol

- Benzoketotriazine

- Benzo[d][1,2,3]triazin-4(3H)-one

- USAF MA-2

- 3H-1,2,3-Benzotriazin-4-one

- benzotriazinone

- 1,2,3-Benzotriazin-4-one

- 3,4-Dihydro-1,2,3-benzotriazin-4-one

- 1,2,3-Benzotriazine-4(

- 1,2,3-Benzotriazin-4(1H)-one (7CI, 9CI)

- 1,4-Dihydro-1,2,3-benzotriazin-4-one

- 1H-Benzo[d][1,2,3]triazin-4-one

-

- MDL: MFCD00052387

- Inchi: 1S/C7H5N3O/c11-7-5-3-1-2-4-6(5)8-10-9-7/h1-4H,(H,8,9,11)

- InChI-Schlüssel: DMSSTTLDFWKBSX-UHFFFAOYSA-N

- Lächelt: O=C1C2C(=CC=CC=2)NN=N1

- BRN: 124996

Berechnete Eigenschaften

- Genaue Masse: 147.04300

- Monoisotopenmasse: 147.043

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 11

- Anzahl drehbarer Bindungen: 0

- Komplexität: 202

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Oberflächenladung: 0

- Tautomerzahl: 3

- Topologische Polaroberfläche: 53.8

- XLogP3: nichts

Experimentelle Eigenschaften

- Farbe/Form: Hellgelbes Pulver

- Dichte: 1.47

- Schmelzpunkt: 216-218 °C (lit.)

- Siedepunkt: 282 ºC

- Flammpunkt: 125 ºC

- Brechungsindex: 1.5500 (estimate)

- Löslichkeit: Soluble in most organic solvents.

- PSA: 58.64000

- LogP: 0.31810

1,2,3-Benzotriazin-4(3H)-one Sicherheitsinformationen

-

Symbol:

- Prompt:Warnung

- Signalwort:Warning

- Gefahrenhinweis: H302-H315-H319

- Warnhinweis: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501

- Transportnummer gefährlicher Stoffe:NONH for all modes of transport

- WGK Deutschland:3

- Code der Gefahrenkategorie: 36/37/38

- Sicherheitshinweise: S26-S37/39

- RTECS:DM0800000

-

Identifizierung gefährlicher Stoffe:

- Risikophrasen:R22

- Gefahrenklasse:IRRITANT

- Lagerzustand:Bei niedriger Temperatur lüften und trocknen und separat von Lebensmittelrohstoffen im Lager lagern

- TSCA:Yes

1,2,3-Benzotriazin-4(3H)-one Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| TRC | B206930-100000mg |

1,2,3-Benzotriazin-4(3H)-one |

90-16-4 | 100g |

$ 907.00 | 2023-04-19 | ||

| Enamine | EN300-06440-1.0g |

3,4-dihydro-1,2,3-benzotriazin-4-one |

90-16-4 | 95% | 1g |

$26.0 | 2023-05-03 | |

| Enamine | EN300-06440-0.05g |

3,4-dihydro-1,2,3-benzotriazin-4-one |

90-16-4 | 95% | 0.05g |

$19.0 | 2023-10-28 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D155481-25g |

1,2,3-Benzotriazin-4(3H)-one |

90-16-4 | >98.0%(HPLC) | 25g |

¥467.90 | 2023-09-03 | |

| TRC | B206930-10g |

1,2,3-Benzotriazin-4(3H)-one |

90-16-4 | 10g |

$ 120.00 | 2022-06-07 | ||

| Enamine | EN300-06440-0.5g |

3,4-dihydro-1,2,3-benzotriazin-4-one |

90-16-4 | 95% | 0.5g |

$21.0 | 2023-10-28 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | K0003-5G |

3,4-Dihydro-4-oxo-1,2,3-benzotriazine |

90-16-4 | >98.0%(T)(HPLC) | 5g |

¥120.00 | 2024-04-15 | |

| eNovation Chemicals LLC | D758809-100g |

Benzo[d][1,2,3]triazin-4(3H)-one |

90-16-4 | 98% | 100g |

$225 | 2024-06-07 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | K0003-25G |

3,4-Dihydro-4-oxo-1,2,3-benzotriazine |

90-16-4 | >98.0%(T)(HPLC) | 25g |

¥360.00 | 2024-04-15 | |

| Fluorochem | 018763-5g |

4-Ketobenztriazine |

90-16-4 | 95% | 5g |

£18.00 | 2022-03-01 |

1,2,3-Benzotriazin-4(3H)-one Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 1 h, 0 °C; 0 °C → rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, rt

Referenz

Herstellungsverfahren 2

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: Water ; 20 min, 0 °C

1.2 Reagents: Sodium nitrite Solvents: Water ; 40 min, 0 °C; 2 h, 0 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, 0 °C; 15 min, pH 8

1.2 Reagents: Sodium nitrite Solvents: Water ; 40 min, 0 °C; 2 h, 0 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, 0 °C; 15 min, pH 8

Referenz

- Synthesis and nematicidal activities of 1,2,3-benzotriazin-4-one containing 4,5-dihydrothiazole-2-thiol derivatives against Meloidogyne incognita, Phosphorus, 2020, 195(3), 194-200

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 20 min, 0 °C

1.2 Solvents: Dimethylformamide ; 40 min, 0 °C; 1 h, 0 °C

1.3 Reagents: Ammonia Solvents: Water ; pH 10, 0 °C; 15 min, 0 °C

1.4 Reagents: Hydrogen ion ; 30 min, pH 2, 0 °C

1.2 Solvents: Dimethylformamide ; 40 min, 0 °C; 1 h, 0 °C

1.3 Reagents: Ammonia Solvents: Water ; pH 10, 0 °C; 15 min, 0 °C

1.4 Reagents: Hydrogen ion ; 30 min, pH 2, 0 °C

Referenz

- Synthesis and Nematicidal Activities of 1,2,3-Benzotriazin-4-one Derivatives against Meloidogyne incognita, Journal of Agricultural and Food Chemistry, 2015, 63(31), 6883-6889

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: Water ; 20 min, 0 °C

1.2 Reagents: Sodium nitrite Solvents: Water ; 40 min, 0 °C; 2 h, 0 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, 0 °C; 15 min, 0 °C

1.2 Reagents: Sodium nitrite Solvents: Water ; 40 min, 0 °C; 2 h, 0 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, 0 °C; 15 min, 0 °C

Referenz

- Synthesis and nematicidal evaluation of 1,2,3-benzotriazin-4-one derivatives containing piperazine as linker against Meloidogyne incognita, Chinese Chemical Letters, 2019, 30(6), 1207-1213

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: Water ; 20 min, 0 °C

1.2 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 40 min, 0 °C; 1 h, 0 °C

1.3 Reagents: Ammonia Solvents: Water ; 0 °C; 30 min, pH 7 - 8, 0 °C

1.2 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 40 min, 0 °C; 1 h, 0 °C

1.3 Reagents: Ammonia Solvents: Water ; 0 °C; 30 min, pH 7 - 8, 0 °C

Referenz

- Synthesis and nematicidal activities of 1,2,3-benzotriazin-4-one derivatives containing thiourea and acylthiourea against Meloidogyne incognita, Bioorganic & Medicinal Chemistry Letters, 2017, 27(11), 2641-2644

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 0 °C; 1 h, 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized

1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized

Referenz

- Design, synthesis and nematicidal activities of trifluorobutene hydroxamic acid derivatives against Meloidogyne incognita, Journal of Molecular Structure, 2022, 1264,

Herstellungsverfahren 8

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; cooled; 1 h, cooled

1.2 Reagents: Sodium hydroxide ; pH 7 - 8

1.2 Reagents: Sodium hydroxide ; pH 7 - 8

Referenz

- Synthesis, antibacterial, and antiviral activities of novel penta-1,4-dien-3-one derivatives containing a benzotriazin-4(3H)-one moiety, Chemical Papers, 2018, 72(9), 2193-2202

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 20 min, 0 °C

1.2 Solvents: Dimethylformamide ; 40 min, 0 °C; 1 h, 0 °C

1.3 Reagents: Ammonia Solvents: Water ; pH 10; 15 min

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2; 30 min

1.2 Solvents: Dimethylformamide ; 40 min, 0 °C; 1 h, 0 °C

1.3 Reagents: Ammonia Solvents: Water ; pH 10; 15 min

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2; 30 min

Referenz

- Synthesis and nematicidal activities of 1,2,3-benzotriazin-4-one derivatives containing benzo[d][1,2,3]thiadiazole against Meloidogyne incognita, Bioorganic & Medicinal Chemistry Letters, 2020, 30(17),

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: p-Toluenesulfonic acid , Nitrite (polymer-supported) Solvents: Methanol ; 1 h, 0 °C; 0 °C → rt; 1 h, rt

Referenz

- One-pot synthesis of N-substituted benzannulated triazoles via stable arene diazonium salts, Organic & Biomolecular Chemistry, 2021, 19(27), 6127-6140

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Trifluoroacetic acid ; 0 °C; overnight, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

Referenz

- Redox Cyclization of Amides and Sulfonamides with Nitrous Oxide for Direct Synthesis of Heterocycles, Organic Letters, 2020, 22(5), 2017-2021

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin , Water , Oxygen , Ceric ammonium nitrate Solvents: Acetonitrile ; 16 h, rt

Referenz

- Oxidative Rearrangement of 3-Aminoindazoles for the Construction of 1,2,3-Benzotriazine-4(3H)-ones at Ambient Temperature, Organic Letters, 2018, 20(20), 6494-6497

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Dimethylformamide , Water ; 40 min, 0 °C; 1 h, 0 - 5 °C

1.2 Reagents: Ammonia Solvents: Water ; pH 10.0, 0 - 5 °C; 30 min, 0 - 5 °C

1.3 pH 2.0

1.2 Reagents: Ammonia Solvents: Water ; pH 10.0, 0 - 5 °C; 30 min, 0 - 5 °C

1.3 pH 2.0

Referenz

- Synthesis and biological evaluation of novel 1,2,3-benzotriazin-4-one derivatives as leukotriene A4 hydrolase aminopeptidase inhibitors, Chinese Chemical Letters, 2017, 28(5), 1044-1048

Herstellungsverfahren 15

Herstellungsverfahren 16

1,2,3-Benzotriazin-4(3H)-one Raw materials

1,2,3-Benzotriazin-4(3H)-one Preparation Products

1,2,3-Benzotriazin-4(3H)-one Verwandte Literatur

-

Rochelle McGrory,Réka J. Faggyas,Andrew Sutherland Org. Biomol. Chem. 2021 19 6127

-

2. Reactive intermediates. Part XIII. Benzocyclopropenones as intermediates in the oxidation of 3-aminobenzotriazin-4-onesJ. Adamson,D. L. Forster,T. L. Gilchrist,C. W. Rees J. Chem. Soc. C 1971 981

-

Fushan Chen,Shanshan Hu,Sipei Li,Guo Tang,Yufen Zhao Green Chem. 2021 23 296

-

Madasamy Hari Balakrishnan,Madasamy Kanagaraj,Velayudham Sankar,Mahesh Kumar Ravva,Subramaniyan Mannathan New J. Chem. 2021 45 17190

-

5. 1,2,3-Benzotriazin-4-ones and related systems. Part 6. Thermal and photolytic decomposition of 3-arylideneamino-, 3-imidoyl-, and 3-heteroaryl-1,2,3-benzotriazin-4-onesThomas McC. Paterson,Robert K. Smalley,Hans Suschitzky,Alan J. Barker J. Chem. Soc. Perkin Trans. 1 1980 633

90-16-4 (1,2,3-Benzotriazin-4(3H)-one) Verwandte Produkte

- 2098148-90-2(3-[1-(Pent-4-en-1-yl)-1H-pyrazol-4-yl]propanoic acid)

- 1516-32-1(1-Butyl-2-thiourea)

- 2137855-73-1(3-amino-1-(1-methyl-1H-imidazol-2-yl)methyl-1,2-dihydropyridin-2-one)

- 851865-17-3(2-{(3-fluorophenyl)methylsulfanyl}-1-(2-nitrobenzoyl)-4,5-dihydro-1H-imidazole)

- 2228803-38-9(5-chloro-2-(nitromethyl)phenol)

- 1021076-57-2(N-ethyl-5-fluoro-2-methylaniline)

- 2167422-34-4(2-(Iodomethyl)-6-(trifluoromethyl)-1,4-dioxane)

- 2270912-31-5(3-Fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)-phenol hydrochloride)

- 1805146-29-5(Ethyl 4-(difluoromethyl)-5-iodo-3-nitropyridine-2-acetate)

- 1261821-05-9(3'-Chloro-3,4'-dibromopropiophenone)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:90-16-4)1,2,3-Benzotriazin-4(3H)-one

Reinheit:99%

Menge:100g

Preis ($):202.0